3-Bromo-2-(dimethylamino)-9h-fluoren-9-one
Description
Significance of Fluorenone Derivatives as Core π-Conjugated Architectures
Fluorenone and its derivatives are distinguished by their extensive π-conjugated system, which is fundamental to their utility in electronic and optoelectronic applications. rsc.org This conjugation allows for efficient charge transport, making them suitable for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). rsc.orgentrepreneur-cn.com The inherent properties of the fluorenone core, such as high thermal stability and good charge transport capabilities, make it an attractive building block for complex molecular architectures. rsc.org
The rigid and planar nature of the fluorenone skeleton allows for effective π-π stacking in the solid state, which can further enhance charge mobility. researchgate.net This property is crucial for the performance of thin-film devices where ordered molecular packing is desirable. Researchers have successfully incorporated fluorenone units into polymers and small molecules to create materials with tailored electronic and optical characteristics, demonstrating the modularity and importance of this chemical scaffold. researchgate.netsci-hub.se The π-conjugated framework of fluorenone derivatives serves as a versatile platform for creating materials with applications ranging from nonlinear optics to biological sensing. researchgate.netru.nl
Overview of Structure-Property Relationships in Substituted Fluorenones for Tunable Functions
A key advantage of fluorenone-based systems is the ability to fine-tune their physical and chemical properties through the strategic placement of various functional groups on the aromatic core. researchgate.net This concept of structure-property relationships is central to the design of new materials with specific functionalities. mjgubermanpfeffer.org By introducing electron-donating or electron-withdrawing substituents, scientists can modulate the electronic energy levels (HOMO and LUMO), absorption and emission spectra, and charge transport characteristics of the resulting molecules. tandfonline.comnih.gov
For instance, attaching electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic band gap is essential for optimizing the performance of materials in electronic devices. researchgate.net The position of the substituents on the fluorenone ring system—whether ortho, meta, or para to the carbonyl group—also has a profound impact on the photophysical properties, influencing fluorescence quantum yields and decay pathways. researchgate.net This precise control allows for the rational design of molecules for applications as emitters in OLEDs, electron acceptors in organic solar cells, or active components in sensors. researchgate.nettandfonline.com
Table 1: Influence of Substituent Type on Fluorenone Properties
| Substituent Type | Effect on Electronic Properties | Impact on Optical Properties | Potential Applications |
|---|---|---|---|
| Electron-Donating Groups (e.g., -NR₂, -OR) | Raises HOMO level, narrows band gap | Red-shift in absorption/emission spectra | Hole-transport materials, Red/Orange emitters in OLEDs |
| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Lowers LUMO level, narrows band gap | Can enhance electron affinity | Electron-transport materials, n-type semiconductors |
Importance of Specific Substitution Patterns: Bromine and Dimethylamino Groups at the 2- and 3-Positions of Fluoren-9-one
The specific substitution pattern in "3-Bromo-2-(dimethylamino)-9h-fluoren-9-one" exemplifies the strategic design of functional materials. This molecule incorporates a powerful electron-donating group, dimethylamino (-N(CH₃)₂), and a moderately electron-withdrawing and heavy atom, bromine (-Br), on adjacent positions of the fluorenone core.
The dimethylamino group at the 2-position significantly enhances the electron density of the π-system, functioning as a strong donor in a "push-pull" architecture. nih.gov The fluorenone core itself acts as the electron acceptor. This intramolecular charge transfer (ICT) character is known to give rise to interesting photophysical properties, including large Stokes shifts and solvent-dependent fluorescence. researchgate.net
The bromine atom at the 3-position introduces several important effects. Halogen substitution, in general, can influence molecular packing in the solid state through halogen bonding and can alter the electronic properties of the aromatic system. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect. Furthermore, the presence of a heavy atom like bromine can promote intersystem crossing (the transition from a singlet excited state to a triplet excited state), which is a desirable property for materials used in phosphorescent OLEDs (PHOLEDs) and as photosensitizers. The specific 2,3-disubstitution pattern creates a unique electronic environment that can lead to novel optical and electronic behaviors not observed in other substitution isomers.
Table 2: Properties of Functional Groups in this compound
| Functional Group | Position | Primary Electronic Effect | Potential Influence on Material Properties |
|---|---|---|---|
| Dimethylamino (-N(CH₃)₂) | 2 | Strong Electron-Donating (Resonance) | Enhances HOMO level, induces intramolecular charge transfer (ICT), modifies solubility. |
| Bromine (-Br) | 3 | Electron-Withdrawing (Inductive), Heavy Atom Effect | Modulates LUMO level, promotes intersystem crossing, influences crystal packing. |
Structure
3D Structure
Properties
CAS No. |
6936-22-7 |
|---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-bromo-2-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H12BrNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3 |
InChI Key |
KHAWBGWPLXAGNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Dimethylamino 9h Fluoren 9 One and Analogous Fluorenones
Strategies for the Fluorenone Core Construction
The assembly of the 9-fluorenone (B1672902) core is a critical first step, with chemists employing a range of classical and modern techniques to achieve this scaffold.
The synthesis of fluorenones is well-established, with historical methods dating back to the 1930s. Classical and widely used routes include the intramolecular Friedel-Crafts acylation of biphenyl carboxylic acids or their corresponding acyl chlorides. Another fundamental approach is the oxidation of fluorene (B118485) or fluorenol precursors.
Contemporary organic synthesis has introduced more sophisticated and efficient methods. Transition-metal catalysis, particularly with palladium, has become a cornerstone for constructing the fluorenone skeleton. These modern techniques often offer milder reaction conditions and greater functional group tolerance. Examples of such contemporary methods include:
Palladium-catalyzed cyclocarbonylation of o-halobiaryls, which provides access to a wide array of substituted fluoren-9-ones in very high yields.
Photoredox catalysis , which enables the deoxygenative radical cyclization of biarylcarboxylic acids under mild conditions to furnish fluorenone products.
Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids, presenting an efficient alternative for synthesizing fluorenones with various substituents in good yields.
Palladium-catalyzed annulation of aryl halides with arylboronic acids under a carbon monoxide atmosphere, which allows for multiple C-C bond formations in a single step.
A green and highly efficient method for synthesizing 9-fluorenones involves the aerobic oxidation of the corresponding 9H-fluorene precursors. This approach is advantageous as it often utilizes air as the oxidant and can be performed under ambient conditions, reducing the need for harsh or toxic oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄).
The reaction is typically facilitated by a base in an organic solvent. For instance, using potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) allows for the high-yield synthesis of 9-fluorenones substituted with nitro, halogen, or alkyl groups. This protocol has proven to be scalable, with a successful large-scale (5.0 kg) synthesis of 2,7-dibromofluorenone from 2,7-dibromofluorene being reported.
In another variation, a graphene-supported potassium hydroxide (KOH) composite has been used as a catalyst in N,N-dimethylformamide (DMF) at room temperature. This system provides high yields and purity, and the catalyst and solvent can be recycled, highlighting its cost-effectiveness and environmental friendliness.
Table 1: Examples of Aerobic Oxidation of 9H-Fluorenes
| Starting Material | Catalyst/Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 9H-Fluorene | KOH | THF | Ambient | 9-Fluorenone | High |
| 9H-Fluorene | Graphene-supported KOH | DMF | Room Temp | 9-Fluorenone | High |
| 2,7-Dibromofluorene | KOH | THF | Ambient | 2,7-Dibromofluorenone | High |
A powerful strategy for the rapid construction of the fluorenone core is the palladium-catalyzed annulation of in-situ generated arynes. This method efficiently produces substituted fluoren-9-ones from readily available starting materials, avoiding the use of harsh oxidizing agents.
In a typical procedure, an aryne, generated from a precursor like 2-(trimethylsilyl)phenyl triflate, undergoes annulation with a 2-haloarenecarboxaldehyde in the presence of a palladium catalyst. The reaction involves the formation of two new carbon-carbon bonds in a single step. The proposed mechanism may proceed through the formation of a palladacycle intermediate from the aryne and Pd(0), followed by oxidative addition of the 2-haloarenecarboxaldehyde. This methodology is tolerant of various functional groups on the benzaldehyde component, including multiple halogens.
Table 2: Palladium-Catalyzed Annulation for Fluorenone Synthesis
| Aryne Precursor | Annulation Partner | Catalyst System | Conditions | Product Yield |
|---|---|---|---|---|
| 2-(trimethylsilyl)phenyl triflate | 2-Iodobenzaldehyde | Pd(dba)₂ / P(o-tolyl)₃ | 1:1 MeCN/toluene, 110 °C, 12 h | 75% |
While focused on spirobifluorenes, dehydrative coupling reactions represent an innovative approach to C-C bond formation that utilizes fluorenone as a key building block. Spirobifluorenes are synthesized through a formal dehydrative coupling of biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).
This metal-free reaction proceeds by activating the carbonyl group of the fluorenone with Tf₂O, which then allows for a double electrophilic substitution with a simple biaryl compound to form the spiro center. This method is advantageous as it does not require pre-halogenated or metalated substrates, making it a practical and atom-economical approach for creating complex spiro-conjugated aromatic compounds.
Introduction of Halogen Functionality: Regioselective Bromination Strategies
Once the fluorenone core is established, the next step toward 3-Bromo-2-(dimethylamino)-9H-fluoren-9-one is the introduction of the bromine atom at the correct position. This is typically achieved through electrophilic aromatic substitution.
The regioselectivity of electrophilic bromination on a fluorenone scaffold is directed by the electronic properties of the substituents already present on the aromatic rings. For the target molecule, the 2-(dimethylamino) group is a powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. This means it will direct incoming electrophiles, such as the bromonium ion (Br⁺), to the positions ortho and para to itself.
In the case of 2-(dimethylamino)-9H-fluoren-9-one, the positions ortho to the dimethylamino group are C1 and C3. The para position (C7) is on the other ring. Therefore, direct electrophilic bromination of 2-(dimethylamino)-9H-fluoren-9-one is expected to yield a mixture of products, with the 3-bromo isomer being a significant, if not the major, product.
Various brominating agents and conditions can be employed for this transformation. A common method for the bromination of fluorene involves using bromine in a solvent like chloroform. For fluorenones, specific conditions have been developed to achieve high yields. For example, 2-bromo-9-fluorenone can be synthesized from 9-fluorenone in 99.2% yield using potassium bromate and ammonium bromide with a phase transfer catalyst at 75 °C. The choice of brominating agent and reaction conditions can influence the regioselectivity and yield of the desired product.
Controlling Regioselectivity for the 3-Bromo Substitution
The regioselective introduction of a bromine atom at the C3 position of a 2-aminofluorenone precursor is a critical step in the synthesis of the target compound. The directing effect of the amino group plays a pivotal role in determining the position of electrophilic substitution.
Research by Suzuki and Momoi in 1963 demonstrated a successful method for the regioselective bromination of 2-aminofluorenone. Their work provides a foundational understanding of the reactivity of the fluorenone nucleus when substituted with an activating amino group.
In their investigation, 2-aminofluorenone was treated with bromine in an acetic acid solvent. The primary product isolated from this reaction was 2-amino-3-bromofluorenone, achieved in a 60% yield. This outcome highlights the strong ortho-directing effect of the amino group at the C2 position, which preferentially activates the adjacent C3 position for electrophilic attack by bromine. A minor byproduct, 1,3-dibromo-2-aminofluorenone, was also formed in a 6% yield, indicating that a second bromination can occur at the available ortho position (C1).
This established procedure underscores a reliable method for achieving the desired 3-bromo substitution pattern on a 2-aminofluorenone scaffold, a key intermediate in the pathway towards this compound.
Incorporation of the Dimethylamino Group
The introduction of the dimethylamino functionality can be approached through several synthetic strategies, primarily involving the modification of a pre-existing amino group or through nucleophilic substitution reactions on a suitably activated fluorenone ring.
Amination Reactions on Fluorenone Rings
One of the most direct methods for the synthesis of 2-(dimethylamino) substituted fluorenones is the N,N-dimethylation of a corresponding 2-aminofluorenone precursor. Reductive amination is a widely employed and effective technique for this transformation.
A study on the synthesis of fluorene-based chromophores demonstrated the efficacy of reductive methylation to convert a primary amino group to a dimethylamino group. In this process, the precursor, 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile, was treated with paraformaldehyde in the presence of a reducing agent, sodium cyanoborohydride. This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding N,N-dimethylated product.
This methodology can be directly applied to the synthesis of this compound by using 2-amino-3-bromofluorenone as the starting material. The reaction conditions for such a transformation are outlined in the table below.
| Reactants | Reagents | Product |
| 2-amino-3-bromofluorenone | 1. Paraformaldehyde2. Sodium cyanoborohydride | This compound |
Nucleophilic Substitution Approaches to Introduce Dialkylamino Substituents
An alternative strategy for incorporating a dimethylamino group involves nucleophilic aromatic substitution (SNAr) reactions. This approach typically requires a fluorenone substrate bearing a good leaving group, such as a halogen, at the desired position and activation by electron-withdrawing groups.
While direct displacement of a halogen at the C2 position of a fluorenone by dimethylamine can be challenging, the use of a pre-functionalized ring system can facilitate this transformation. For instance, a fluorenone with a nitro group positioned ortho or para to a leaving group would be highly activated towards nucleophilic attack.
A general method for the nucleophilic aromatic substitution of aryl halides with dimethylamine has been developed, which utilizes the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a hydroxide source to generate dimethylamine in situ. This method has proven effective for a range of aryl fluorides and chlorides, including those with nitro, nitrile, and ketone functionalities nih.gov. The reactivity of aryl bromides in such reactions is generally lower, but under forcing conditions or with appropriate catalytic systems, this can be a viable route.
For the synthesis of the target compound, a hypothetical precursor such as 3-bromo-2-fluoro-9H-fluoren-9-one could potentially undergo selective nucleophilic substitution of the more reactive fluorine atom with dimethylamine.
Multi-step Synthesis Design for Highly Functionalized Fluorenones
The synthesis of complex fluorenones like this compound necessitates a carefully planned multi-step approach to ensure the correct placement of multiple functional groups.
Sequential Functionalization Strategies
A logical and commonly employed strategy for the synthesis of this compound involves a sequential functionalization approach. This typically begins with the synthesis of a simpler, substituted fluorenone which then undergoes a series of reactions to introduce the desired functionalities in a controlled manner.
Based on established chemical principles, a plausible synthetic route would be:
Nitration of Fluorenone: The synthesis would commence with the nitration of the parent 9H-fluoren-9-one to introduce a nitro group, which can later be converted to the amino functionality.
Reduction of the Nitro Group: The nitrofluorenone is then reduced to the corresponding aminofluorenone.
Regioselective Bromination: As established by Suzuki and Momoi, the 2-aminofluorenone can be selectively brominated at the C3 position.
N,N-Dimethylation: The resulting 2-amino-3-bromofluorenone is then subjected to reductive amination with formaldehyde and a suitable reducing agent to yield the final product, this compound.
An alternative sequential approach could involve the initial synthesis of 2-(dimethylamino)-9H-fluoren-9-one, followed by a regioselective bromination at the C3 position. However, the directing effect of the dimethylamino group would need to be carefully considered to ensure the desired regioselectivity.
Catalytic Coupling Reactions (e.g., Suzuki Coupling) for Further Derivatization
The bromine atom in this compound serves as a versatile handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling wikipedia.orglibretexts.org. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-fluorenone with a boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org.
The general scheme for a Suzuki coupling on this compound is as follows:
Reaction scheme illustrating the Suzuki coupling of this compound with an aryl boronic acid.
This reaction is highly versatile, with a wide range of commercially available boronic acids, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C3 position of the fluorenone core. The conditions for Suzuki couplings are generally mild and tolerant of many functional groups, making it an ideal method for the late-stage diversification of the fluorenone scaffold.
The following table provides a representative example of the reactants and conditions for a Suzuki coupling reaction.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 3-Aryl-2-(dimethylamino)-9H-fluoren-9-one |
The ability to perform Suzuki coupling reactions on this highly functionalized fluorenone opens up avenues for the synthesis of a vast library of novel compounds with potentially interesting photophysical, electronic, or biological properties.
Green Chemistry Principles in Fluorenone Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of complex organic molecules, including fluorenone derivatives. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The application of these principles to the synthesis of this compound and analogous fluorenones is an area of active research, focusing on developing more environmentally benign and economically viable synthetic routes.
Several key green chemistry principles are particularly relevant to fluorenone synthesis. These include waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, and utilizing catalysis. The ideal synthesis would incorporate all starting materials into the final product, avoid the use of toxic reagents and solvents, and proceed with high efficiency under mild conditions.
Recent research has demonstrated the potential for developing greener synthetic methods for fluorenones. For instance, metal-free oxidative methods are considered attractive from an ecological standpoint due to the avoidance of heavy metal catalysts, which are often toxic and difficult to separate from the final product. One such approach involves the aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant in the presence of a base like potassium hydroxide under ambient conditions. This method offers a significant improvement over traditional oxidation methods that use stoichiometric amounts of hazardous oxidants like chromium trioxide or potassium permanganate.
Furthermore, one-pot synthesis strategies are being explored to reduce the number of reaction steps, minimize solvent usage, and decrease waste generation. An example is the base-promoted, one-pot, metal-free synthesis of benzo[b]fluoren-11-ones, which proceeds with high efficiency and embodies several eco-friendly features.
To quantitatively assess the environmental performance of different synthetic routes, several green chemistry metrics have been developed. These metrics provide a framework for comparing the "greenness" of chemical processes and identifying areas for improvement. Key metrics include:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.
Reaction Mass Efficiency (RME): RME is a more comprehensive metric that takes into account the reaction yield, atom economy, and stoichiometry of the reactants. It is calculated as the mass of the product divided by the total mass of reactants.
Process Mass Intensity (PMI): This metric, favored by the pharmaceutical industry, considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the active pharmaceutical ingredient (API).
The application of these metrics can guide the development of more sustainable synthetic routes for fluorenones. For example, a comparison between a traditional batch process and a continuous flow process for the synthesis of 9-aryl-fluoren-9-ols revealed a 92.57% reduction in the E-factor for the continuous flow method.
| Synthetic Approach | Key Green Features | Atom Economy (AE) | E-Factor | Reaction Mass Efficiency (RME) | Process Mass Intensity (PMI) |
|---|---|---|---|---|---|
| Traditional Oxidation (e.g., with CrO₃) | - | Low | High | Low | High |
| Aerobic Oxidation of 9H-Fluorenes | Uses air as oxidant, mild conditions | High | Low | High | Lower |
| Metal-Free Oxidative Cyclization | Avoids heavy metal catalysts | Moderate-High | Moderate | Moderate-High | Moderate |
| One-Pot Synthesis of Benzo[b]fluorenones | Reduces steps and solvent use | High | Low | High | Lower |
| Continuous Flow Synthesis of 9-aryl-fluoren-9-ols | Significant reduction in waste | - | 1.9747 kg/kg | - | - |
While specific data for the green synthesis of this compound is not extensively available, the principles and methodologies applied to analogous fluorenones provide a clear roadmap for developing more sustainable synthetic pathways. Future research in this area will likely focus on the adoption of catalytic, metal-free, and one-pot strategies to minimize the environmental footprint of producing this and other valuable fluorenone derivatives.
Reactivity and Mechanistic Investigations of 3 Bromo 2 Dimethylamino 9h Fluoren 9 One and Its Structural Analogs
Redox Chemistry of the Fluorenone System
The redox behavior of the fluorenone core is a key aspect of its chemistry, influencing its electronic properties and reactivity. Both oxidation and reduction processes have been studied, revealing the impact of substituents on the stability of the resulting species.
The oxidation of fluorene (B118485) derivatives is a common method for the synthesis of fluorenones. researchgate.net For instance, the aerobic oxidation of 9H-fluorenes can be achieved in the presence of a base like potassium hydroxide (B78521). researchgate.net The oxidation of 9-fluorenol to fluorenone is another fundamental transformation. aiinmr.com
The oxidation of the fluorenone system itself is more complex. The carbonyl group is already in a relatively high oxidation state. However, the aromatic rings can undergo oxidation, especially when activated by electron-donating groups. In the case of 3-Bromo-2-(dimethylamino)-9H-fluoren-9-one, the potent electron-donating dimethylamino group is expected to lower the oxidation potential of the fluorenone core, making it more susceptible to oxidation compared to the unsubstituted fluorenone. Conversely, the electron-withdrawing bromine atom would have an opposing, albeit weaker, effect.
The mechanism of oxidation can be influenced by the reaction conditions. For example, the oxidation of fluorenone hydrazone to 9H-fluorenone by permanganate (B83412) in acidic media proceeds through the formation of a free radical intermediate. austinpublishinggroup.com The electrochemical oxidation of amines, a relevant process for the dimethylamino substituent, typically involves an initial one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com
The presence of substituents also significantly impacts the photophysical properties and excited-state deactivation mechanisms of fluorenones. Electron-donating groups, such as the methoxy (B1213986) group (analogous to the dimethylamino group), can promote internal conversion from the excited state, a process that is competitive with oxidation. researchgate.netrsc.org
The reduction of the carbonyl group is a characteristic reaction of fluorenones. Common laboratory methods include the use of sodium borohydride (B1222165) to produce the corresponding alcohol, 9-fluorenol. bu.edu The mechanism of this reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com
Electrochemical studies, such as cyclic voltammetry, provide quantitative data on the reduction potentials of fluorenone derivatives. The reduction of nitro-substituted fluorenones has been shown to proceed via stable radical anions. researchgate.netresearchgate.net The stability of these reduced species is a critical factor in their application in areas like organic electronics.
Studies on related boron-nitrogen polycyclic aromatic compounds have shown that stable, π-conjugated radical anions can be isolated and characterized. cdnsciencepub.comchemrxiv.org These studies indicate that under inert conditions, the radical anions can be indefinitely stable but may degrade in the presence of an ambient atmosphere. chemrxiv.org
| Compound | Redox Process | Potential (V vs. reference) | Notes |
|---|---|---|---|
| Nitro-fluorenone derivatives | Reduction | Varies with substitution | Forms stable hydroxylamine (B1172632) compounds upon electrochemical transformation. researchgate.net |
| 9-(2,4,6-trichlorophenyl)-substituted fluorenyl radicals | Oxidation | -0.10 V | Corresponds to the oxidation from the neutral radical to the cation. acs.org |
| 9-(2,4,6-trichlorophenyl)-substituted fluorenyl radicals | Reduction | -1.18 V | Corresponds to the reduction from the neutral radical to the anion. acs.org |
Reactivity of the Bromine Substituent
The bromine atom at the 3-position of the fluorenone core is a versatile handle for further functionalization, primarily through cross-coupling and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is particularly effective for aryl bromides. nih.gov This reaction has been utilized in the synthesis of fluorenone derivatives from 2-bromobenzaldehydes and arylboronic acids. nih.govacs.org
In the context of this compound, the bromine atom can readily participate in Suzuki-Miyaura reactions with a variety of boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position, thereby extending the π-conjugated system of the fluorenone. Such extensions are crucial for tuning the optical and electronic properties of the molecule for applications in materials science. The reaction is generally tolerant of a wide range of functional groups, including ketones and amines. nih.govnih.gov
| Reactants | Catalyst System | Product | Yield |
|---|---|---|---|
| Bis(2-bromophenyl)methanols | Pd(OAc)₂ | Fluorenones | Moderate to good rsc.org |
| 2-Bromobenzaldehydes and arylboronic acids | Palladacycle | Substituted fluorenones | Not specified nih.gov |
| ortho-Bromoanilines and various boronic esters | Not specified | Coupled products | Good to excellent nih.gov |
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the carbonyl group at the 9-position acts as an electron-withdrawing group, deactivating the aromatic rings towards electrophilic attack but activating them towards nucleophilic attack.
The bromine atom is at the 3-position, which is para to one of the points of fusion with the five-membered ring and meta to the other. The activating effect of the carbonyl group is transmitted through the π-system to the ortho and para positions. Therefore, the bromine at the 3-position is activated towards nucleophilic substitution. However, the presence of the strongly electron-donating dimethylamino group at the 2-position (ortho to the bromine) will counteract this activation by increasing the electron density at that position, potentially making SNAr less favorable compared to a fluorenone with only an electron-withdrawing group. The outcome of a nucleophilic substitution reaction would depend on the strength of the nucleophile and the reaction conditions. It is noteworthy that in some SNAr reactions, fluoride (B91410) can be a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. stackexchange.com
Reactivity of the Dimethylamino Group
The high electron density on the nitrogen atom makes it a nucleophilic center. However, in the context of the fluorenone system, its primary role is to modulate the electronic properties of the aromatic ring. It activates the ring towards electrophilic substitution, although this is not the focus of the present discussion.
More relevant is the potential for the dimethylamino group to participate in intramolecular reactions. Studies on related aromatic systems have shown that a peri-dimethylamino group can interact with an adjacent electrophilic group, leading to bond formation and cyclization. rsc.org In some cases, the dimethylamino group can be displaced in substitution reactions. For example, in the reactions of dimethylaminovinyl ketones, the dimethylamino group can be substituted by nucleophiles like hydrazines or hydroxylamine. rsc.org
The electronic effect of the dimethylamino group also influences the redox properties of the fluorenone system, as discussed in section 3.1. It will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. rsc.org
Role as an Electron-Donating Group and its Electronic Effects
The dimethylamino group (-N(CH₃)₂) attached to the 2-position of the 9H-fluoren-9-one core in this compound plays a crucial role as a potent electron-donating group (EDG). An EDG is a functional group that increases electron density on the aromatic system to which it is attached. researchgate.net This electronic influence is primarily exerted through two fundamental effects: the resonance effect and the inductive effect.
The dominant influence of the dimethylamino group is its positive resonance effect (+M). The nitrogen atom possesses a lone pair of electrons that can be delocalized into the π-system of the fluorenone ring. This delocalization increases the electron density at the ortho and para positions relative to the amino group, making the aromatic system more nucleophilic and activating it towards certain reactions. researchgate.net This "push" of electrons from the donor group is a key feature in creating molecular systems with intramolecular charge-transfer (ICT) characteristics.
Conversely, due to the higher electronegativity of nitrogen compared to carbon, the dimethylamino group also exerts a weaker, electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the nitrogen and the carbon of the fluorenone ring, pulling electron density away from the ring. However, for amino groups, the resonance effect is significantly stronger and generally outweighs the inductive effect, resulting in a net donation of electron density to the aromatic core. researchgate.net The interplay of these effects modulates the electronic structure and reactivity of the entire molecule.
Potential for Further Functionalization or Coordination
The structure of this compound offers several active sites for subsequent chemical modifications, making it a versatile building block for more complex molecules. thieme-connect.comdoaj.orgthieme-connect.de
Potential for Functionalization:
At the Bromine Atom: The bromine atom at the 3-position is a key site for functionalization. As a halogen, it can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide array of substituents, including alkyl, aryl, or alkynyl groups, enabling the synthesis of a diverse library of fluorenone derivatives.
On the Aromatic Core: The fluorenone backbone is susceptible to electrophilic aromatic substitution. The positions of new substituents are directed by the existing groups. The powerful electron-donating dimethylamino group is an ortho-, para-director, while the bromine atom is a deactivating but also ortho-, para-directing group. The combined influence of these substituents will dictate the regioselectivity of further reactions like nitration or halogenation. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
At the Carbonyl Group: The ketone functional group at the C-9 position is reactive towards nucleophiles and can be transformed into other functional groups. For instance, it can undergo reduction to form the corresponding alcohol, 3-Bromo-2-(dimethylamino)-9H-fluoren-9-ol. youtube.com It can also react with organometallic reagents or undergo condensation reactions to form larger, more complex structures. nih.gov
Potential for Coordination:
The molecule possesses multiple sites that can act as ligands in coordination chemistry. The nitrogen atom of the dimethylamino group has a lone pair of electrons and can function as a Lewis base, coordinating to a metal center. ntu.ac.uk Similarly, the oxygen atom of the carbonyl group also has lone pairs available for coordination. The spatial arrangement of the nitrogen and oxygen atoms could potentially allow the molecule to act as a bidentate ligand, chelating to a single metal ion, thereby forming stable metallo-organic complexes.
Reaction Mechanisms on the Fluorenone Core
Base-Induced Transformations of Fluorenone Derivatives
The fluorenone core can undergo various transformations under basic conditions, primarily centered around the reactivity of the carbonyl group. One significant reaction is the formation of Schiff bases (or imines) through condensation with primary amines. nih.govjocpr.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction is typically catalyzed by an acid but can proceed under basic conditions if a sufficiently nucleophilic amine is used. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl, followed by the elimination of a water molecule to form the C=N double bond of the imine. byjus.com
Electrophilic and Nucleophilic Additions
Electrophilic Aromatic Substitution:
Rather than electrophilic addition, which would disrupt the stable aromatic system, the fluorenone core undergoes electrophilic aromatic substitution (EAS). wikipedia.org In this two-step mechanism, the aromatic ring acts as a nucleophile and attacks an electrophile (E⁺). masterorganicchemistry.com This rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The presence of the electron-donating dimethylamino group helps to stabilize this intermediate, thereby increasing the rate of reaction. wikipedia.org In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Nucleophilic Addition to the Carbonyl Group:
The carbonyl group at the C-9 position is a prime site for nucleophilic addition reactions. masterorganicchemistry.comksu.edu.sa The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the bond. byjus.com A nucleophile (Nu⁻) attacks this electrophilic carbon, breaking the π-bond of the carbonyl group. This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. byjus.comksu.edu.sa This intermediate can then be protonated, typically by adding a weak acid in a subsequent workup step, to yield an alcohol. masterorganicchemistry.com This mechanism is fundamental to reactions involving Grignard reagents, organolithium compounds, and hydrides. youtube.comksu.edu.sa
Excited State Reactivity and Deactivation Processes
Solvent-Dependent Photophysical Behavior and Solvatochromism
Molecules like this compound, which contain both an electron-donating group (dimethylamino) and an electron-accepting moiety (the fluorenone core), often exhibit significant changes in their photophysical properties in response to the polarity of their environment. This phenomenon is known as solvatochromism. morressier.commdpi.combeilstein-journals.org
Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In such donor-acceptor systems, this excitation often induces an intramolecular charge transfer (ICT), where electron density moves from the donor to the acceptor. beilstein-journals.org This leads to an excited state that is significantly more polar and has a larger dipole moment than the ground state.
The energy of both the ground and excited states is influenced by the surrounding solvent molecules. Polar solvents will stabilize the polar excited state to a greater extent than the less polar ground state. This increased stabilization lowers the energy of the excited state. Consequently, the energy gap between the excited and ground states decreases as solvent polarity increases. This results in a bathochromic shift (a shift to longer wavelengths, or red-shift) in the fluorescence emission spectrum. beilstein-journals.org This positive solvatochromism is a hallmark of molecules with strong ICT character and makes them useful as fluorescent probes for sensing local environmental polarity. nih.govsciforum.net
The table below illustrates the expected solvatochromic effect on the fluorescence emission of a donor-acceptor fluorenone derivative in various solvents of increasing polarity.
| Solvent | Polarity Index (ET(30)) | Hypothetical Emission λmax (nm) |
|---|---|---|
| n-Hexane | 31.0 | 450 |
| Toluene | 33.9 | 465 |
| Tetrahydrofuran (B95107) (THF) | 37.4 | 480 |
| Dichloromethane (DCM) | 41.1 | 495 |
| Acetonitrile (B52724) | 46.0 | 510 |
| Methanol | 55.5 | 525 |
Twisted Intramolecular Charge Transfer (TICT) Mechanisms
The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a critical process in understanding the photophysical behavior of donor-acceptor molecules, including this compound. In such compounds, photoexcitation can lead to an electron transfer from an electron-donor portion of the molecule to an electron-acceptor portion. This process is often accompanied by a significant conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties. rsc.org
In the case of this compound, the dimethylamino group serves as a potent electron donor, while the fluorenone core functions as the electron acceptor. In the ground state, the molecule is largely planar, allowing for conjugation between the donor and acceptor. Upon excitation with light, an electron is promoted to a higher energy level, leading to the formation of a locally excited (LE) state. From this LE state, the molecule can relax via fluorescence or undergo a conformational change to a TICT state. This change involves the twisting of the dimethylamino group relative to the plane of the fluorenone ring. researchgate.net
This twisting motion leads to a state where the donor and acceptor groups are electronically decoupled, resulting in a large dipole moment. The TICT state is characterized by a red-shifted and often quenched emission compared to the LE state. The extent of TICT state formation and its subsequent emission properties are highly sensitive to the surrounding environment, including solvent polarity and viscosity. rsc.orgresearchgate.net For instance, in polar solvents, the charge-separated TICT state is stabilized, which can lead to a more pronounced red-shifted emission. Conversely, in non-polar or viscous environments, the twisting motion required for TICT state formation may be hindered, favoring emission from the LE state.
The general mechanism for TICT in a donor-acceptor system like this compound can be summarized as follows:
Photoexcitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to a locally excited state (S₁).
Intramolecular Twisting: In the excited state, rotation occurs around the single bond connecting the dimethylamino group to the fluorenone ring.
Charge Transfer: This twisting leads to the formation of a stabilized, charge-separated TICT state.
De-excitation: The molecule can then return to the ground state from the TICT state through either radiative (fluorescence) or non-radiative decay pathways.
The photophysical properties of related fluorenone derivatives are often studied in various solvents to probe the influence of the environment on the TICT process. The table below illustrates how key photophysical parameters can vary with solvent polarity for a hypothetical fluorenone derivative with similar donor-acceptor characteristics.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Cyclohexane | 2.02 | 400 | 450 | 2778 | 0.65 |
| Toluene | 2.38 | 405 | 465 | 3145 | 0.52 |
| Dichloromethane | 8.93 | 410 | 485 | 3984 | 0.31 |
| Acetonitrile | 37.5 | 415 | 510 | 4987 | 0.15 |
| Water | 80.1 | 420 | 530 | 5540 | 0.05 |
Note: The data in this table is illustrative and represents typical trends observed for fluorenone derivatives exhibiting TICT, not specific experimental values for this compound.
Intersystem Crossing and Triplet State Formation Pathways
In addition to fluorescence from the singlet excited state, molecules like this compound can also undergo Intersystem Crossing (ISC), a process that populates the triplet excited state. ISC is a spin-forbidden transition from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is significantly influenced by the presence of heavy atoms and the energy gap between the involved singlet and triplet states.
The presence of a bromine atom in the 3-position of the fluorenone core is expected to have a profound effect on the rate of intersystem crossing in this molecule. The "heavy-atom effect" is a well-documented phenomenon where the spin-orbit coupling is enhanced in the presence of atoms with a high atomic number. rsc.org This enhanced coupling facilitates the otherwise forbidden singlet-to-triplet state transition. Therefore, for this compound, a higher triplet quantum yield is anticipated compared to its non-brominated analog.
The formation of the triplet state can occur through several pathways. Following excitation to the S₁ state, the molecule can transition to a nearby triplet state (Tₙ). This process is more efficient if the energy difference between the S₁ and Tₙ states is small. Subsequent internal conversion within the triplet manifold then rapidly populates the lowest triplet state (T₁).
Studies on fluorenone and its derivatives have shown that intersystem crossing is a dominant relaxation pathway. rsc.orgresearchgate.net The planarity of the fluorenone system can influence the efficiency of ISC. While fluorenone itself exhibits slower ISC compared to more flexible ketones like benzophenone, the introduction of substituents can alter the electronic structure and vibrational modes, thereby affecting the ISC rate. rsc.orgresearchgate.net
The primary pathways for triplet state formation in this compound are expected to be:
Excitation: The molecule is excited from the ground state (S₀) to the first singlet excited state (S₁).
Intersystem Crossing (ISC): From the S₁ state, the molecule undergoes a spin-flip transition to a triplet state (Tₙ), a process enhanced by the bromine atom.
Internal Conversion: The molecule then rapidly relaxes from Tₙ to the lowest triplet state (T₁) through non-radiative internal conversion.
Triplet State De-excitation: The T₁ state can then decay back to the S₀ ground state via phosphorescence (a slow radiative process) or non-radiative decay.
The table below provides a hypothetical comparison of the photophysical properties of a fluorenone derivative with and without a heavy atom, illustrating the expected impact on triplet state formation.
| Compound | Singlet Lifetime (τ_S, ns) | Fluorescence Quantum Yield (Φ_F) | Triplet Quantum Yield (Φ_T) | Phosphorescence Lifetime (τ_P, ms) |
| 2-(dimethylamino)-9H-fluoren-9-one | 5.2 | 0.45 | 0.55 | 1.5 |
| This compound | 1.8 | 0.15 | 0.85 | 0.8 |
Note: The data in this table is illustrative and represents the expected trends based on the heavy-atom effect, not specific experimental values for the listed compounds.
Theoretical and Computational Chemistry Studies of 3 Bromo 2 Dimethylamino 9h Fluoren 9 One
Quantum Chemical Methodologies
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized organic compounds. DFT calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy conformation of the molecule.
For fluorene-based compounds, DFT methods, often employing hybrid functionals like B3LYP, have been successfully used to predict their structural and electronic properties. These calculations can provide a detailed picture of how the substituents—in this case, the electron-donating dimethylamino group and the electron-withdrawing bromo group—influence the geometry of the 9H-fluoren-9-one core. The interplay between these groups can affect the planarity of the fluorenone system, which in turn impacts its electronic and photophysical behavior. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net It provides a computationally accessible way to calculate vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra. rsc.org For fluorene (B118485) derivatives, which are often studied for their applications in optoelectronics, understanding their excited state properties is crucial.
The choice of the functional is critical in TD-DFT calculations, especially for molecules with potential charge-transfer character. Functionals like CAM-B3LYP, which include long-range corrections, have shown good performance in predicting the electronic transitions of fluorene-based systems. researchgate.net TD-DFT calculations on 3-Bromo-2-(dimethylamino)-9H-fluoren-9-one would allow for the characterization of its low-lying excited states, identifying the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer) and predicting its absorption spectrum. rsc.org This information is vital for understanding the photophysical properties, such as fluorescence and phosphorescence, of the molecule.
Ab Initio Calculations for Molecular Conformations and Energetics
Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying molecular conformations and energetics. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate results, albeit at a higher computational cost compared to DFT.
For molecules with flexible groups, such as the dimethylamino group in this compound, ab initio methods can be employed to explore the potential energy surface and identify different stable conformers. By calculating the relative energies of these conformers, it is possible to determine the most stable geometry and the energy barriers for rotation around single bonds. These studies are crucial for understanding the relationship between molecular structure and the observed chemical and physical properties. For example, the orientation of the dimethylamino group relative to the fluorenone ring can significantly impact the degree of electronic conjugation and, consequently, the molecule's optical properties.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding electronic transitions and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and are central to the electronic properties of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and the wavelength of its lowest energy electronic absorption.
In donor-acceptor substituted systems like this compound, the HOMO is typically localized on the electron-donating portion of the molecule (the dimethylamino group and the fluorene ring), while the LUMO is often centered on the electron-accepting moiety (the carbonyl group and the fluorene core). The presence of the electron-donating dimethylamino group is expected to raise the HOMO energy level, while the electron-withdrawing bromo and carbonyl groups will lower the LUMO energy. This leads to a smaller HOMO-LUMO gap, which generally results in a red-shift of the absorption spectrum.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative 1 | -5.21 | -2.15 | 3.06 |
| Derivative 2 | -5.30 | -2.20 | 3.10 |
| Derivative 3 | -5.25 | -2.18 | 3.07 |
This table presents data for analogous 9,9-dimethyl-9H-fluoren-2-amine derivatives to illustrate the typical range of FMO energies. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular charge transfer interactions. wikipedia.org It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding (donor) and anti-bonding (acceptor) orbitals. wikipedia.org The interactions between filled donor NBOs and empty acceptor NBOs, particularly anti-bonding orbitals (BD*), represent charge transfer and are a key factor in molecular stability. wisc.edu
The strength of these donor-acceptor interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each interaction. In this compound, significant interactions are expected between the lone pair orbitals of the nitrogen atom in the dimethylamino group and the π* anti-bonding orbitals of the fluorenone ring system. These interactions contribute to the delocalization of electron density from the donor group to the acceptor core, leading to increased stability of the molecule. NBO analysis can thus provide a quantitative measure of the electronic communication between the substituent groups and the fluorenone scaffold, offering a deeper understanding of the structure-property relationships in this class of compounds.
Following a comprehensive search of publicly available scientific literature, it has been determined that specific theoretical and computational studies focusing solely on the compound This compound are not available. Research data pertaining to the explicit subsections outlined in the request—including molecular dipole moments, global reactivity indices, simulated spectroscopic properties, and reaction mechanisms for this exact molecule—could not be located in the indexed scholarly articles.
The information requested appears to be from highly specialized or proprietary sources that are not accessible through standard academic search databases. While computational studies have been performed on related fluorenone derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from these analogous compounds.
Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the provided outline for this specific chemical compound based on the available information.
Computational Elucidation of Reaction Mechanisms
Transition State Identification and Activation Energy Barriers
A detailed search of computational chemistry databases and scientific journals did not yield any studies focused on the identification of transition states or the calculation of activation energy barriers for reactions involving this compound. Such studies are crucial for understanding reaction kinetics and mechanisms, but this area remains unexplored for this particular compound.
Thermodynamic and Kinetic Feasibility Studies
There is no available research detailing the thermodynamic and kinetic feasibility of synthetic routes or reactions for this compound. These studies would typically involve calculations of enthalpy, entropy, and Gibbs free energy to predict the spontaneity and rate of chemical processes.
Investigation of Non-Covalent Interactions and Supramolecular Assemblies
Non-covalent interactions are fundamental to the fields of supramolecular chemistry and materials science, dictating how molecules organize into larger structures. While the fluorenone core is known to participate in such assemblies, specific computational investigations for this compound are absent.
Hydrogen Bonding Effects on Molecular and Spectroscopic Properties
The carbonyl group of the fluorenone core and the dimethylamino group can potentially act as hydrogen bond acceptors. Hydrogen bonding can significantly influence a molecule's spectroscopic properties, often causing shifts in vibrational and electronic spectra. For instance, studies on other fluorenone derivatives have shown that intermolecular hydrogen bonds with solvent molecules can lead to fluorescence quenching. However, specific computational or experimental studies quantifying the effect of hydrogen bonding on the molecular and spectroscopic properties of this compound have not been reported.
Computational Modeling of Self-Assembly and Aggregation Phenomena
Computational modeling, using techniques like molecular mechanics and molecular dynamics, is a powerful tool for understanding how molecules self-assemble. Research on other complex fluorenone derivatives has demonstrated that the interplay of dipole-dipole interactions, π-π stacking, and van der Waals forces governs their organization into supramolecular structures. Despite the potential for this compound to form interesting assemblies due to its polar and aromatic nature, no computational models of its self-assembly or aggregation phenomena are available in the literature.
Prediction of Nonlinear Optical (NLO) Properties
Fluorenone derivatives are a significant class of materials investigated for their nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. These properties arise from the interaction of the material with intense electromagnetic fields, such as those from lasers. The NLO response is often enhanced in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system, a "push-pull" architecture that is present in this compound (with the dimethylamino group as the donor and the bromo and carbonyl groups as acceptors).
Hyperpolarizability (β) Calculations
The first hyperpolarizability (β) is a key molecular property that determines the second-order NLO response of a material. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict β values. For structurally related fluorene-based donor-π-acceptor chromophores, DFT calculations have been employed to understand and optimize their NLO properties. While the "push-pull" nature of this compound suggests it may possess a significant hyperpolarizability, specific theoretical calculations for this compound have not been published.
Below is a representative table showing computational data for a related series of fluorene-based chromophores, illustrating the type of data that would be generated from such a study.
| Compound Derivative | Calculation Method | λmax (nm) | Calculated β (10-30 esu) |
|---|---|---|---|
| Fluorene-Derivative 1 | DFT/B3LYP | 450 | 150 |
| Fluorene-Derivative 2 | DFT/B3LYP | 475 | 220 |
| Fluorene-Derivative 3 | DFT/B3LYP | 510 | 350 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound, as such data is not available.
Advanced Research Applications of Fluorenone Derivatives Contextualizing 3 Bromo 2 Dimethylamino 9h Fluoren 9 One
Organic Optoelectronic Materials
Fluorenone derivatives have been extensively investigated for their use in (opto)electronic devices due to their ease of preparation, high thermal stability, and good electron-transporting properties. These characteristics make them suitable for components in organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells. The electron-deficient nature of the fluorenone core is a key feature, often utilized to create materials with tailored energy levels and charge transport capabilities.
Fluorenone derivatives are recognized as promising materials for OLEDs and PLEDs. Their structural versatility allows them to be incorporated as emitters, hosts, or electron-transporting layers within the device architecture. When used as emitters, the introduction of various electron-donating groups to the fluorenone core can tune the emission color across the visible spectrum, leading to the fabrication of orange and red electroluminescent devices.
The incorporation of fluorenone moieties into polyfluorenes, a class of blue-emitting polymers, has been a strategy to control emission properties. While polyfluorenes are known for their high photoluminescence quantum yields, the presence of fluorenone defects, formed via oxidation, can lead to an undesirable lower-energy green emission band. However, by intentionally synthesizing copolymers of fluorene (B118485) and fluorenone, this effect can be harnessed to produce bright and stable yellow electroluminescence. In these systems, the fluorenone sites act as efficient charge traps where charge recombination occurs, leading to the desired emission.
The performance of OLEDs can be significantly enhanced by using fluorenone derivatives in the emissive layer. For instance, devices using specific fluorenone-based emitters doped into a host material have demonstrated high efficiency and brightness.
Table 1: Performance of Selected OLEDs Incorporating Fluorenone Derivatives
| Emitter Compound | Host Material | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color |
| Fluorenone Derivative 1 | 1,3-bis(N-carbazolyl)benzene | 2.54% | 7509 | 15.73 | 8.13 | Red |
| Fluorenone Derivative 2 | 1,3-bis(N-carbazolyl)benzene | Not Reported | Not Reported | Not Reported | Not Reported | Orange |
| Poly(fluorene-co-fluorenone) | None (neat film) | Not Reported | Not Reported | Not Reported | Not Reported | Yellow |
The inherent electron-deficient character of the fluorenone moiety makes it an excellent candidate for constructing n-type (electron-transporting) and bipolar (both electron- and hole-transporting) organic semiconductors. Good charge transport is crucial for the efficiency of organic electronic devices, and fluorenones offer advantages like high thermal stability and ease of structural modification to optimize these properties.
Researchers have designed and synthesized various fluorenone-based molecules to study their charge transport capabilities. By attaching electron-donating groups like carbazole (B46965) to a fluorenone core, it is possible to create materials that can transport both holes and electrons. The mobility of these charge carriers is a key performance metric. Hole mobilities in amorphous films of such bipolar materials have been measured in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s, while electron mobilities can be about an order of magnitude lower.
The physical arrangement of molecules in the solid state, known as polymorphism, can significantly influence charge transport. Studies on liquid crystalline semiconductors based on fluorenone have shown that isomers exhibiting more ordered mesophases can lead to improved charge carrier mobilities when processed from a melt. This highlights the critical relationship between molecular structure, solid-state packing, and electronic function.
Advanced Luminescent and Photophysical Materials
Aggregation-Induced Emission (AIE) and Excimer Formation
Fluorenone derivatives are notable for their unique photoluminescent properties, including Aggregation-Induced Emission (AIE). The AIE phenomenon is characterized by molecules that are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. nih.gov This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. nih.gov
Donor-acceptor-donor (D-A-D) structures based on a fluorenone core have been synthesized and shown to exhibit AIE. scispace.com These materials can display multi-stimuli responsive luminescent properties, with their emission color being sensitive to temperature, mechanical force (mechanochromism), and pressure. scispace.com For instance, one such fluorenone derivative displayed three different aggregation morphologies, resulting in yellow-green, orange, and red emissions. scispace.com The presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atom in 3-Bromo-2-(dimethylamino)-9H-fluoren-9-one suggests it could possess tunable AIE characteristics.
Furthermore, the planar structure of the fluorenone core is known to facilitate the formation of excimers—excited-state dimers that can lead to a red-shifted, broad emission band in concentrated solutions or solid states. Research on other fluorenone derivatives has demonstrated the ability to switch between twisted intramolecular charge transfer (TICT) emission and excimer emission based on solvent polarity. researchgate.net This switching capability is a key feature for developing sensitive environmental sensors.
Chemical and Biosensing Applications
The unique electronic and photophysical properties of the fluorenone scaffold make it an excellent candidate for developing chemical and biosensors.
Electrochemical Sensing Platforms
Fluorenone derivatives have been successfully integrated into electrochemical sensing platforms. For example, a glassy carbon electrode modified with a composite of reduced graphene oxide (RGO) and a functionalized fluorenone derivative has been developed for the rapid detection of the pesticide chlorpyrifos. researchgate.net The fluorenone component in such sensors can facilitate reversible redox reactions, thereby enhancing the specificity and sensitivity of the sensor. researchgate.net The synergy between the high adsorption capacity of RGO and the electrochemical activity of the fluorenone derivative can lead to very low detection limits, in the range of nanograms per milliliter. researchgate.net Given its structure, this compound could be a valuable building block for creating novel electrochemical sensors for various analytes.
Molecular Sensing Technologies
Fluorenone-based molecules have been designed as fluorescent and colorimetric sensors for various ions. By creating a donor-acceptor architecture, these sensors can exhibit high selectivity and sensitivity. For instance, fluorenone-based sensors have been developed for the detection of iodide ions with detection limits as low as 8.0 nM. nih.gov The sensing mechanism often involves the inhibition of intramolecular charge transfer (ICT) upon binding of the analyte, leading to a significant enhancement in fluorescence emission. nih.gov The electron-rich dimethylamino group in this compound could enhance its ability to act as a molecular sensor, potentially for metal ions or other biologically relevant molecules.
Energy Storage Materials
The rigid, aromatic structure of fluorenone makes it a suitable component for energy storage materials, particularly in composites for supercapacitors and batteries.
Drug Delivery Systems with Real-time Detection Mechanisms
A significant and innovative application of fluorenone derivatives is in the development of theranostics—materials that combine therapeutic and diagnostic functions.
Fluorenone-based conjugated polymer nanoparticles have been engineered for pH-responsive drug delivery with a built-in real-time detection mechanism. rsc.org These nanoparticles can encapsulate anti-cancer drugs like paclitaxel (B517696) and are designed to be stable under normal physiological conditions but release their payload in the acidic environment of cancer cells. rsc.org Crucially, the release of the drug can be monitored by a change in the fluorescence color of the nanoparticles, providing a visual signal of the therapeutic action. rsc.org This capability for real-time monitoring is a significant advancement in controlled drug delivery. researchgate.netnih.govnih.gov The inherent fluorescence potential of the fluorenone core in this compound makes it a promising candidate for the design of similar smart drug delivery systems.
Future Directions and Research Outlook for 3 Bromo 2 Dimethylamino 9h Fluoren 9 One
Development of Novel and Efficient Synthetic Routes
The exploration of 3-Bromo-2-(dimethylamino)-9H-fluoren-9-one's full potential is currently hampered by the lack of established, high-yield synthetic protocols. Future research must prioritize the development of novel and efficient synthetic routes. A plausible multi-step synthesis could be envisioned, starting from commercially available 9-fluorenone (B1672902), as outlined below. This proposed pathway, however, requires systematic optimization at each step to ensure high yields and purity, which will be a key research focus.
Proposed Synthetic Pathway:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely at the 2-position. |
| 2 | Reduction | SnCl₂/HCl or H₂, Pd/C | Conversion of the nitro group to an amino group. |
| 3 | Bromination | NBS or Br₂/FeBr₃ | Introduction of a bromine atom, directing to the 3-position. |
| 4 | Methylation | Formaldehyde/Formic acid (Eschweiler-Clarke reaction) | Conversion of the amino group to a dimethylamino group. |
Further Elucidation of Complex Reaction Mechanisms
The reactivity of this compound is expected to be rich and complex, owing to the interplay of its functional groups. The electron-donating dimethylamino group activates the aromatic ring towards electrophilic substitution, while the bromo substituent offers a handle for various cross-coupling reactions. Future research should focus on elucidating the mechanisms of these transformations.
For instance, understanding the regioselectivity of further electrophilic aromatic substitution reactions will be crucial for synthesizing more complex derivatives. Moreover, the bromine atom can be readily displaced or used in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new functional groups. Mechanistic studies, employing both experimental techniques (such as kinetic analysis and isotopic labeling) and computational methods, will provide invaluable insights into the transition states and reaction pathways, enabling precise control over the synthesis of novel functional materials.
Refined Computational Models for Predictive Material Design
Computational chemistry offers a powerful tool for predicting the electronic and photophysical properties of novel materials, thereby guiding synthetic efforts. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations will be instrumental in predicting key parameters.
Key Predicted Properties and Their Significance:
| Property | Computational Method | Predicted Significance |
| HOMO-LUMO energy gap | DFT | Determines the electronic absorption and emission properties, crucial for optoelectronic applications. |
| Molecular orbitals | DFT | Visualizes the electron distribution and identifies regions of high electron density for targeted reactions. |
| Dipole moment | DFT | Indicates the molecule's polarity, which influences its solubility and intermolecular interactions. |
| Excited state properties | TD-DFT | Predicts fluorescence and phosphorescence characteristics, essential for designing emissive materials. |
Future research will focus on developing and validating more refined computational models that can accurately predict the properties of this compound in different environments (e.g., in various solvents or in the solid state). These models will accelerate the discovery of derivatives with tailored properties for specific applications, such as organic light-emitting diodes (OLEDs) or sensors.
Exploration of Structure-Property Relationships for Targeted Applications
A systematic investigation into the structure-property relationships of this compound and its derivatives is a critical future direction. By strategically modifying the molecular structure and observing the resulting changes in physical and chemical properties, researchers can develop a comprehensive understanding of how to tune the material's performance.
Potential Modifications and Their Expected Impact:
| Modification | Expected Impact on Properties | Potential Applications |
| Variation of the substituent at the 3-position (via cross-coupling) | Tuning of the HOMO-LUMO gap, emission wavelength, and charge transport properties. | OLEDs, organic photovoltaics (OPVs), field-effect transistors (FETs). |
| Introduction of additional functional groups on the fluorenone core | Alteration of solubility, solid-state packing, and intermolecular interactions. | Crystal engineering, sensors. |
| Extension of the π-conjugated system | Red-shifting of absorption and emission spectra, enhancement of charge carrier mobility. | Near-infrared (NIR) emitters and detectors. |
This research will involve the synthesis of a library of derivatives and their thorough characterization using techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and single-crystal X-ray diffraction. The resulting data will be invaluable for the rational design of materials with optimized performance for targeted applications.
Integration into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials offers a promising avenue for creating multifunctional materials with synergistic properties. The functional groups on this compound provide opportunities for its integration into such hybrid systems.
For example, the dimethylamino group can coordinate to metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting photoluminescent or sensing properties. Furthermore, the bromo substituent could be used to anchor the molecule to the surface of inorganic nanoparticles (e.g., quantum dots or metal oxides), creating hybrid materials with enhanced light-harvesting or charge-separation capabilities.
Future research in this area will focus on developing synthetic strategies for incorporating this compound into these hybrid architectures and exploring the properties and potential applications of the resulting materials in areas such as catalysis, sensing, and energy conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
